Lorglumide can be synthesized through various methods, with one common approach involving the condensation of 5-(dipentylamino)-5-oxo-pentanoic acid derivatives with 3,4-dichlorobenzoyl chloride. This reaction is typically conducted under controlled conditions to ensure selectivity for the cholecystokinin A receptor. The synthesis involves several steps:
Technical details include the use of solvents like dimethylformamide and dimethyl sulfoxide during the synthesis process, which aid in solubility and reaction efficiency .
The molecular structure of lorglumide features a complex arrangement that contributes to its biological activity. Key structural data includes:
The compound exhibits a three-dimensional conformation that facilitates its binding to the receptor, thereby inhibiting cholecystokinin's physiological effects .
Lorglumide participates in several notable chemical reactions, primarily related to its function as a receptor antagonist:
These reactions are fundamental for understanding how lorglumide can be utilized in both basic research and potential therapeutic applications .
The mechanism of action for lorglumide involves its role as an antagonist at the cholecystokinin A receptor:
Data from studies indicate that lorglumide effectively antagonizes the satiety effects of cholecystokinin and protects against pancreatitis induced by various agents .
Lorglumide exhibits several important physical and chemical properties:
These properties make it relatively safe for laboratory handling and suitable for various experimental applications .
Lorglumide has several significant applications in scientific research:
The exploration of cholecystokinin (CCK) receptor antagonists began in the 1970s with the discovery of proglumide, the first non-selective CCK receptor blocker. Proglumide exhibited moderate affinity for both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes but suffered from low potency (IC₅₀ ~6,000 µM for CCK-A and ~11,000 µM for CCK-B) [4] [9]. This limitation drove efforts to develop more potent and selective antagonists. By the mid-1980s, lorglumide (CR-1409) emerged as a breakthrough molecule, demonstrating 2,300-fold greater selectivity for CCK-A receptors over CCK-B receptors (IC₅₀ = 0.13 µM vs. 300 µM) [4] [10]. Its structural optimization from proglumide involved incorporating dichlorobenzoyl and dipentylamino groups, significantly enhancing receptor specificity and metabolic stability [1] [3].
Lorglumide’s development marked a pivotal shift toward receptor-subtype-specific pharmacology, enabling researchers to dissect CCK-A receptor functions independently of CCK-B pathways. This selectivity proved instrumental in studies of gastrointestinal motility, pancreatic secretion, and satiety signaling [6] [9]. Subsequent antagonists like devazepide (CCK-A selective) and L-365,260 (CCK-B selective) were synthesized using lorglumide’s glutaramic acid core as a template, further refining the pharmacological toolkit for CCK research [4] [9].
Table 1: Evolution of CCK Receptor Antagonists
Compound | Receptor Selectivity | IC₅₀ (CCK-A) | IC₅₀ (CCK-B) | Significance |
---|---|---|---|---|
Proglumide | Non-selective | 6,000 µM | 11,000 µM | First-generation antagonist |
Lorglumide | CCK-A selective | 0.13 µM | 300 µM | 2,300-fold selectivity for CCK-A |
Dexloxiglumide | CCK-A selective | 0.12 µM | 22 µM | Enhanced metabolic stability |
L-364,718 | CCK-A selective | 0.08 µM | 270 µM | Benzodiazepine derivative |
Molecular Properties and Selectivity
Lorglumide (chemical formula: C₂₂H₃₂Cl₂N₂O₄; molecular weight: 459.41 g/mol) is characterized by a dipentylamino-glutaramic acid backbone linked to a 3,4-dichlorobenzoyl group [1] [10]. This structure enables high-affinity binding to the sulfated tyrosine moiety of CCK-8, a prerequisite for CCK-A receptor activation [6]. The sodium salt form (C₂₂H₃₁Cl₂N₂NaO₄) enhances aqueous solubility (up to 100 mM), facilitating in vitro and in vivo administration [10]. Its selectivity arises from steric and ionic interactions with transmembrane domains of CCK-A receptors, particularly residues Arg₃₃₆ and Asn₃₃₃, which are absent in CCK-B receptors [6].
Mechanisms in Gastrointestinal Physiology
Lorglumide’s primary significance lies in its ability to antagonize CCK-A-mediated pathways without affecting CCK-B or unrelated receptors (e.g., bombesin) [3]. Key mechanistic insights include:
Applications in Disease Research
Lorglumide has elucidated CCK-A’s roles in pathologies:
Table 2: Key Research Findings for Lorglumide
Research Area | Model System | Key Finding | Mechanism |
---|---|---|---|
Pancreatic Secretion | Rat isolated pancreas | Inhibited caerulein-stimulated amylase release | Competitive CCK-A antagonism (pA₂ 7.31) |
Gastric Emptying | Human clinical trial | Accelerated meal emptying by 37% | Duodenal CCK-A receptor blockade |
Colon Cancer | HT-29 cell line | 40–60% suppression of proliferation | CCK-A receptor/Gq pathway inhibition |
Chemotoxicity | OLETF rat bone marrow | Increased carboplatin toxicity to CFU-GM | Blockade of CCK-A cytoprotective signals |
Lorglumide remains indispensable for deconvoluting CCK-A receptor functions in physiology and disease, underscoring its enduring significance in academic research [1] [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7